![molecular formula C20H14ClFN6O2 B2972122 9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921550-04-1](/img/structure/B2972122.png)
9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Description
9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C20H14ClFN6O2 and its molecular weight is 424.82. The purity is usually 95%.
BenchChem offers high-quality 9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystallographic Analysis
Research has focused on the synthesis and crystallographic analysis of triazolo purine derivatives, demonstrating their structural complexity and potential for further chemical modifications. For example, Yahyazadeh and Daneshmandi (2013) reported on the high-yield preparation of a triazolo purine derivative, highlighting the compound's structural confirmation through X-ray analysis and the excellent agreement of semiempirical calculations with the crystal structure (Yahyazadeh & Daneshmandi, 2013).
Anticonvulsant Activity
The anticonvulsant activity of triazolo purine analogues has been a significant area of research. Kelley et al. (1995) synthesized analogues with isosteric replacements of the imidazole ring and tested them for anticonvulsant activity, finding that these modifications led to variations in activity against seizures in rats (Kelley et al., 1995).
Anti-Proliferative Agents
Research into novel anti-cancer agents has led to the synthesis of fused triazolo purine derivatives, evaluated for their anti-proliferative activity against various human cancer cell lines. Ramya Sucharitha et al. (2021) reported compounds showing potent activity, with some derivatives demonstrating stronger activity against specific cancer cell lines than standard drugs (Ramya Sucharitha et al., 2021).
Coordination Chemistry
The interaction of triazolo purine derivatives with divalent metal cations to generate solid complexes has been explored, revealing insights into second-sphere interactions through hydrogen bonding and the impact on crystal structure and stability (Maldonado et al., 2009).
Antiviral and Antibacterial Activity
The synthesis of guanosine analogues within the thiazolo[4,5-d]pyrimidine ring system aimed at evaluating antiviral and antibacterial activities has also been a focus. These compounds have been assessed for their potential as immunotherapeutic agents, with some showing significant activity (Kini et al., 1991).
properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN6O2/c1-26-18-15(17(29)23-20(26)30)27(10-12-4-2-3-5-14(12)21)19-25-24-16(28(18)19)11-6-8-13(22)9-7-11/h2-9H,10H2,1H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEZTWMCRSVFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione |
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